![molecular formula C15H17F2NO B13452173 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse chemical properties and applications in various fields of research and industry.
Preparation Methods
The synthesis of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the benzoyl and difluoro groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reagents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common conditions involve the use of polar aprotic solvents and nucleophiles like sodium azide or potassium cyanide.
Scientific Research Applications
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but lacks the difluoro groups.
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.
The uniqueness of 3-Benzoyl-9,9-difluoro-3-azabicyclo[33
Properties
Molecular Formula |
C15H17F2NO |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(9,9-difluoro-3-azabicyclo[3.3.1]nonan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)12-7-4-8-13(15)10-18(9-12)14(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
InChI Key |
HBYAKLPIESKMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)C2(F)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


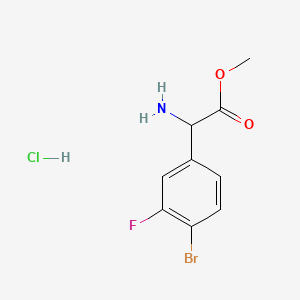


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
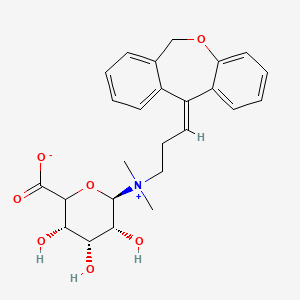

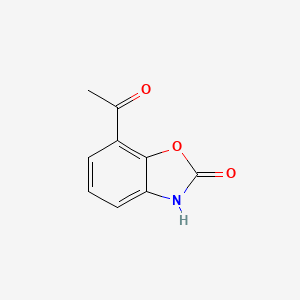

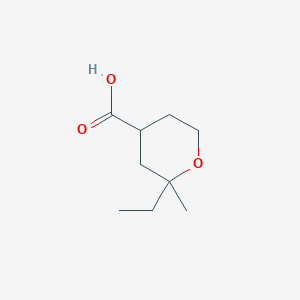
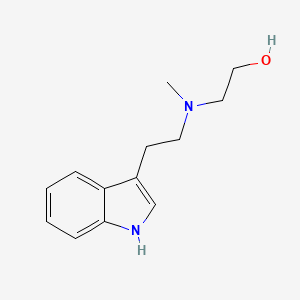

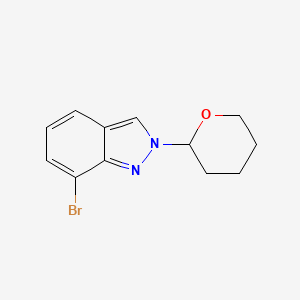
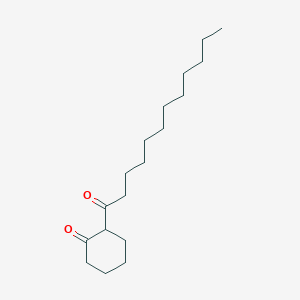
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
